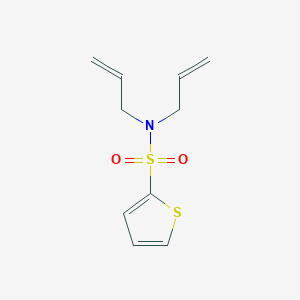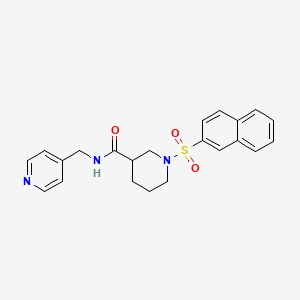![molecular formula C13H22N2O B5436202 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5436202.png)
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride, also known as BZA-5B, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the spirocyclic piperidine family and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, and inhibit tumor growth in animal models of cancer.
Mecanismo De Acción
The exact mechanism of action of 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that it acts as an antioxidant, scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. It has also been shown to induce apoptosis in cancer cells, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride in lab experiments is its relatively low toxicity. It has also been shown to have good stability and solubility in water, making it easy to work with in experiments. However, one limitation is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, either alone or in combination with other therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research studies. Its potential therapeutic applications include neuroprotection and anti-cancer activity. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride involves a multi-step process that starts with the reaction of 4-piperidone with 3-butenoyl chloride. The resulting product is then treated with sodium hydride and 1,2-dibromoethane to form a spirocyclic intermediate. This intermediate is then reacted with ammonia to yield the final product, this compound. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-3-12(16)15-10-6-13(7-11-15)4-8-14-9-5-13/h2,14H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLATUMNMMFBXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-1-pyridin-3-yl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethanone](/img/structure/B5436123.png)
![3-{2-[(2,2-dimethylpropyl)(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436128.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5436137.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-pyrrolidinylmethyl)-3-isoxazolecarboxamide hydrochloride](/img/structure/B5436144.png)
![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5436180.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5436182.png)

![N-cyclopentyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436195.png)
![N,N,N',N'-tetramethyl-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5436203.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}ethanol](/img/structure/B5436216.png)
